Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: Head-to-Head vs. GaAcAc and Co-Lead 7919469
This compound (designated 5476423) demonstrated an 80-fold increase in anti-proliferative potency relative to gallium acetylacetonate (GaAcAc) against gallium-resistant human lung adenocarcinoma A549 cells. The co-lead compound 7919469 (a naphthalene-tetrazole scaffold) exhibited a 13-fold increase under identical conditions, indicating that 5476423 is approximately 6.2-fold more potent than its closest in-study comparator [1]. The assay used gallium-sensitive (S) and gallium-resistant (R) A549 sublines to isolate resistance-specific anti-proliferative effects [1].
| Evidence Dimension | Fold increase in anti-proliferative potency vs. GaAcAc baseline in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | 80-fold increased potency vs. GaAcAc; GaAcAc efficacy increased 2-fold when combined with 5476423 |
| Comparator Or Baseline | GaAcAc (baseline, 1-fold); Compound 7919469 (13-fold increased potency vs. GaAcAc; 1.2-fold combination enhancement) |
| Quantified Difference | 5476423 is 80-fold more potent than GaAcAc; 6.2-fold more potent than 7919469; combination enhancement is 1.67-fold greater than 7919469 |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells; anti-proliferative assay; IC50-based comparison. |
Why This Matters
This quantifies the compound's unique advantage in gallium-resistant NSCLC, a clinical scenario where GaAcAc and conventional therapies fail, establishing its procurement value for resistance-focused oncology research.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-4556. doi: 10.1016/j.bmcl.2014.07.072. PMID: 25131538. View Source
